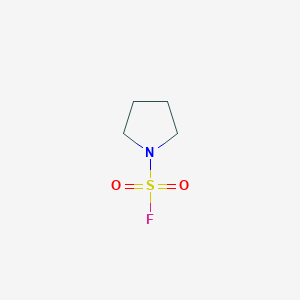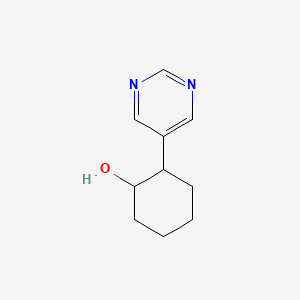
Pyrrolidinesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinesulfonyl fluoride is an organic compound with the chemical formula C5H10FNO2S. It is a colorless liquid that is insoluble in water at room temperature. This compound is known for its strong acidity and its ability to react with acids, bases, and oxidants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolidinesulfonyl fluoride can be synthesized through various methods. One common method involves the condensation reaction of butanone and fluorinated sulfoxide. The specific steps include reacting butanone and sulfoxide to form sulfoxide alcohol, which then reacts with fluorine gas to form this compound .
Another method involves a one-pot synthesis from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidinesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form other compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrrolidinesulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of various functional materials and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of pyrrolidinesulfonyl fluoride involves its ability to react with specific amino acids or proteins. It acts as an electrophilic warhead, forming covalent bonds with nucleophilic residues in proteins. This interaction can inhibit the activity of enzymes, making it useful in the study of enzyme mechanisms and as a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.
Sulfonyl Chloride: Similar in reactivity but less stable under physiological conditions.
Sulfonyl Fluoride Derivatives: Other derivatives with varying substituents that affect their reactivity and stability
Uniqueness: Pyrrolidinesulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications. Its ability to form stable covalent bonds with proteins also sets it apart from other sulfonyl fluoride derivatives .
Eigenschaften
Molekularformel |
C4H8FNO2S |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
pyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 |
InChI-Schlüssel |
NLCATURTOHFMNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)
![N-[(dodecylsulfanyl)({[(4-methylphenyl)methyl]amino})methylidene]anilinium bromide](/img/structure/B12314005.png)
![tert-butyl N-{[3,4-dimethylpyrrolidin-3-yl]methyl}carbamate, trans](/img/structure/B12314011.png)

![2-[(4-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B12314034.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)





![4H,5H,6H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12314079.png)
